3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Description
It is a naturally occurring compound identified in plants such as Mondia whitei (), Imperata cylindrica (), and as a pyrolysis product of lignin under catalytic conditions (). Analytical methods like HPLC-DAD are commonly employed for its quantification in plant extracts ().
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trideuterio-5-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i2D,3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-NRUYWUNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])O)OC)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745880 | |
| Record name | 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-82-0 | |
| Record name | 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173018-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde can be synthesized through several methods:
Methylation of Protocatechualdehyde: This method involves the methylation of protocatechualdehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Oxidation of Isovanillin: Isovanillin can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of isovanillin using environmentally friendly oxidizing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to form Schiff bases.
Reduction Reactions: The compound can be reduced to 3-Hydroxy-4-methoxybenzyl alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: It can be further oxidized to 3-Hydroxy-4-methoxybenzoic acid using strong oxidizing agents.
Scientific Research Applications
-
Precursor in Drug Synthesis
- 3-Hydroxy-4-methoxybenzaldehyde serves as a precursor in the synthesis of several pharmaceuticals, including the anticancer drug (Z)-combretastatin A-4 and glycitein . These compounds have shown promise in cancer therapies due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Morphine Derivatives
Organic Synthesis
- Schiff Base Formation
- Synthesis of Complex Molecules
Food Industry Applications
- Flavoring Agent
- 3-Hydroxy-4-methoxybenzaldehyde is assessed for use as a flavoring ingredient due to its pleasant aroma reminiscent of vanilla. Regulatory assessments have concluded that it can be safely used at low concentrations (up to 1 mg/kg) in food products, making it a valuable additive for enhancing flavors without compromising safety .
Study on Antimicrobial Properties
A study published in Molecules highlighted the antimicrobial properties of various phenolic compounds, including derivatives of 3-hydroxy-4-methoxybenzaldehyde. The crude extracts showed activity against pathogens such as methicillin-resistant Staphylococcus aureus, indicating potential applications in food preservation and health supplements .
Safety Assessment for Food Use
The Food Standards Agency (FSA) conducted a safety assessment on the use of this compound as a flavoring agent. They determined that human exposure levels are significantly below toxicological concern thresholds, supporting its safe use in food products .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in the synthesis of Schiff bases, the compound undergoes nucleophilic addition with hydrazides, forming a stable imine linkage. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
Key analogs differ in substitution patterns, significantly altering physicochemical and biological properties:
Key Observations :
Key Observations :
Natural Benzaldehyde Derivatives from Fungi
Eurotium fungi produce complex benzaldehyde derivatives with prenyl or aliphatic chains, differing from simpler plant-derived analogs:
Key Observations :
Quantification Methods
- HPLC-DAD : Used for simultaneous quantification of 3-hydroxy-4-methoxybenzaldehyde and its isomers (e.g., 2-hydroxy-4-methoxybenzaldehyde) in Mondia whitei with a calibration range of 3–14 mg/kg .
- FTIR/Raman Spectroscopy : Applied to confirm the structure of vanillin (4-hydroxy-3-methoxybenzaldehyde), highlighting vibrational modes sensitive to substituent positions .
Biological Activity
3-Hydroxy-4-methoxybenzaldehyde, also known as 3-hydroxy-p-anisaldehyde or 5-formylguaiacol, is a phenolic aldehyde that has garnered attention for its diverse biological activities. This compound is an isomer of vanillin and exhibits significant potential in various fields, including pharmacology and materials science. This article explores the biological activity of 3-hydroxy-4-methoxybenzaldehyde, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 152.15 g/mol
- InChI Key : JVTZFYYHCGSXJV-UHFFFAOYSA-N
- CAS Number : 621-59-0
Antimicrobial Activity
Research indicates that 3-hydroxy-4-methoxybenzaldehyde exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including Candida neoformans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida neoformans | 53.0 |
| Staphylococcus aureus (MRSA) | Not specified |
The compound was shown to inhibit the growth of C. neoformans effectively, which is crucial for developing antifungal agents against opportunistic infections in immunocompromised patients .
Cytotoxicity
The cytotoxic effects of 3-hydroxy-4-methoxybenzaldehyde were evaluated on various tumor cell lines. The compound demonstrated selective cytotoxicity, with IC values indicating its potential as an anticancer agent:
| Cell Line | IC (μg/mL) |
|---|---|
| SK-MEL | 1.8 |
| KB | 7.3 |
| BT-549 | 17 |
| SK-OV-3 | 18 |
Notably, it showed minimal cytotoxicity against normal renal cell lines, suggesting a favorable therapeutic index for cancer treatment .
Antioxidant Activity
The antioxidant properties of 3-hydroxy-4-methoxybenzaldehyde have been investigated due to its potential in mitigating oxidative stress-related diseases. In vitro assays demonstrated that the compound scavenges free radicals effectively, contributing to its protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on the volatile fractions containing 3-hydroxy-4-methoxybenzaldehyde revealed significant antimicrobial activity against C. neoformans, with a focus on its application in treating fungal infections. The research emphasized the compound's role in traditional medicine and its potential to be developed into a novel antifungal agent .
Case Study 2: Cancer Cell Line Studies
In a series of experiments assessing the cytotoxic effects on cancer cell lines, researchers found that treatment with varying concentrations of 3-hydroxy-4-methoxybenzaldehyde led to a dose-dependent reduction in cell viability. This study underlined the compound's potential as an anticancer drug candidate and warranted further investigation into its mechanisms of action .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC). The 13C-NMR spectrum can identify aromatic carbons, methoxy groups, and aldehyde signals (δ ~206 ppm). TLC comparison with an authentic sample under identical solvent systems resolves ambiguities in structural assignments . For isotopic verification (~2~H_3_), mass spectrometry (MS) or deuterium NMR is essential to confirm deuterium incorporation and positional specificity.
Q. How can researchers ensure isotopic purity in synthetic applications of deuterated 3-Hydroxy-4-methoxybenzaldehyde?
- Methodological Answer: Isotopic purity is critical for kinetic isotope effect (KIE) studies. Synthetic routes should use deuterated precursors (e.g., D₂O or deuterated methanol) under rigorously anhydrous conditions. Post-synthesis, analytical techniques like high-resolution MS or isotope-ratio mass spectrometry (IRMS) quantify deuterium enrichment. Storage in inert atmospheres minimizes proton-deuterium exchange .
Q. What are the primary applications of 3-Hydroxy-4-methoxybenzaldehyde in biological redox studies?
- Methodological Answer: This compound serves as a substrate or intermediate in studying oxidative stress responses. For example, its aldehyde group can act as a reactive site in enzyme-catalyzed redox reactions. Researchers use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) to track compartment-specific oxidation dynamics in plant or mammalian cell models when exposed to ROS-generating agents .
Advanced Research Questions
Q. How do computational methods like density-functional theory (DFT) predict the thermodynamic properties of 3-Hydroxy-4-methoxybenzaldehyde derivatives?
- Methodological Answer: DFT frameworks, such as hybrid functionals (e.g., B3LYP), calculate bond dissociation energies, redox potentials, and vibrational frequencies. These models validate experimental data on aldehyde reactivity and methoxy group stability. For deuterated analogs, isotopic substitution effects on zero-point energy and reaction pathways can be simulated to predict kinetic parameters .
Q. What experimental designs resolve contradictions in oxidative stress data when using this compound?
- Methodological Answer: Contradictions may arise from compartment-specific ROS dynamics or isotopic interference. Controlled experiments with localized ROS generators (e.g., methyl viologen in chloroplasts) paired with multi-compartment biosensors (e.g., mitochondrial roGFP2-Orp1) can isolate redox signals. Parallel assays with protonated vs. deuterated forms clarify isotopic effects on reaction kinetics .
Q. How does deuterium substitution influence the compound’s reactivity in catalytic oxidation studies?
- Methodological Answer: Deuterium alters bond strength (KIE) and reaction rates. In catalytic systems like Ce-MOFs, deuterated aldehydes may exhibit slower oxidation kinetics due to stronger C-D bonds. Comparative GC-MS or 1H NMR analysis of products (e.g., benzaldehyde vs. styrene oxide) quantifies selectivity changes. Isotopic labeling also tracks metabolic pathways in tracer studies .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for storage (0–6°C, inert atmosphere) and personal protective equipment (PPE). Use fume hoods for synthesis steps involving volatile aldehydes. First-aid measures for inhalation include immediate fresh air exposure; skin contact requires soap-water decontamination .
Q. How can researchers validate regulatory compliance in studies involving this compound?
- Methodological Answer: Align with EFSA guidelines for flavouring substances, emphasizing purity thresholds (>97%) and non-food applications. Documentation should include CAS RN verification (e.g., 621-59-0), isotopic certification, and compliance with OSHA or ECHA standards for laboratory use .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
